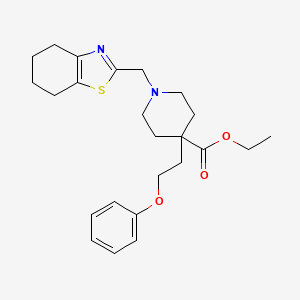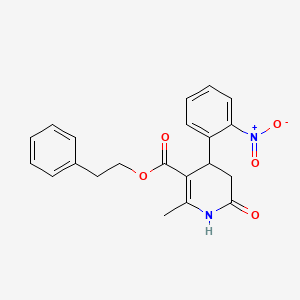
N-(2-methoxy-5-methylphenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-4-phenylbutanamide, commonly referred to as MMMPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMMPB belongs to the family of phenylbutanamides and is structurally similar to other compounds such as fenbufen and ibuprofen.
Mechanism of Action
The exact mechanism of action of MMMPB is not fully understood, but it is believed to work through multiple pathways. MMMPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. MMMPB also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
MMMPB has been shown to have a range of biochemical and physiological effects. In animal models, MMMPB has been shown to reduce inflammation and pain, inhibit cancer cell growth, and improve cognitive function. MMMPB has also been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MMMPB in lab experiments is its potential as a therapeutic agent for various medical conditions. MMMPB has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for future drug development. However, one of the limitations of using MMMPB in lab experiments is its limited availability and high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for research on MMMPB. One area of research is the development of MMMPB as a therapeutic agent for chronic pain and inflammation. Another area of research is the development of MMMPB as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of MMMPB and its potential side effects.
Conclusion
In conclusion, MMMPB is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMMPB has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for future drug development. Further research is needed to fully understand the mechanism of action of MMMPB and its potential as a therapeutic agent for various medical conditions.
Synthesis Methods
The synthesis of MMMPB is a multistep process that involves the reaction of 2-methoxy-5-methylphenylacetic acid with phenylmagnesium bromide, followed by the reaction of the resulting product with 1-bromo-4-phenylbutane. The final product is then purified through recrystallization to obtain MMMPB in its pure form.
Scientific Research Applications
MMMPB has been extensively studied for its potential therapeutic applications in various medical conditions. One of the most promising areas of research is its potential as an analgesic and anti-inflammatory agent. MMMPB has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation.
In addition to its anti-inflammatory properties, MMMPB has also been studied for its potential as an anti-cancer agent. Studies have shown that MMMPB inhibits the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-11-12-17(21-2)16(13-14)19-18(20)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBDKDFYUMCJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)
![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)
![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)

![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4898759.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)

![N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4898799.png)


![1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate](/img/structure/B4898817.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898819.png)